molecular formula C18H23N3O4S B2617120 4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034317-74-1

4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2617120
CAS No.: 2034317-74-1
M. Wt: 377.46
InChI Key: GFJURRLLLGECEG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with dimethyl groups at positions 4 and 6, and a pyrrolidine ring linked via an ether bond to the pyrimidine at position 2. The compound also contains a phenoxyethyl sulfonyl group attached to the pyrrolidine ring. This unique structure endows the compound with interesting chemical and biological properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate diketones and amidines under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine core.

    Addition of the Phenoxyethyl Sulfonyl Group: The phenoxyethyl sulfonyl group can be attached via sulfonylation reactions using reagents like phenoxyethyl sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
  • 4,6-Dimethyl-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
  • 4,6-Dimethyl-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Uniqueness

4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the presence of the phenoxyethyl sulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,6-dimethyl-2-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-14-12-15(2)20-18(19-14)25-17-8-9-21(13-17)26(22,23)11-10-24-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJURRLLLGECEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)CCOC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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